molecular formula C14H8N6O4S2 B13998259 2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine CAS No. 73768-64-6

2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine

Cat. No.: B13998259
CAS No.: 73768-64-6
M. Wt: 388.4 g/mol
InChI Key: WOYWYOOJJIRJNB-UHFFFAOYSA-N
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Description

2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is a complex organic compound characterized by the presence of pyrimidine and pyridine rings, each substituted with nitro groups and linked via sulfanyl bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 2,4-dichloropyrimidine reacts with 3-nitropyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl bridges can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF.

    Coupling Reactions: Palladium catalysts, ligands, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amino derivatives, while substitution reactions could yield a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl bridges may facilitate binding to metal ions or proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis[(3-aminopyridin-2-yl)sulfanyl]pyrimidine: Similar structure but with amino groups instead of nitro groups.

    2,4-Bis[(3-methylpyridin-2-yl)sulfanyl]pyrimidine: Similar structure but with methyl groups instead of nitro groups.

Uniqueness

2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox properties or interactions with biological targets .

Properties

CAS No.

73768-64-6

Molecular Formula

C14H8N6O4S2

Molecular Weight

388.4 g/mol

IUPAC Name

2,4-bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine

InChI

InChI=1S/C14H8N6O4S2/c21-19(22)9-3-1-6-15-12(9)25-11-5-8-17-14(18-11)26-13-10(20(23)24)4-2-7-16-13/h1-8H

InChI Key

WOYWYOOJJIRJNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SC2=NC(=NC=C2)SC3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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